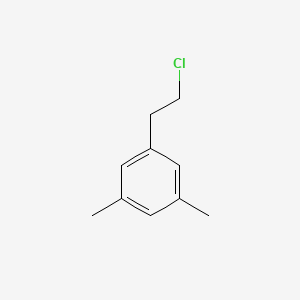
(1-Chloroethyl)dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloroethyl)dimethylbenzene: is an organic compound with the molecular formula C10H13Cl. It consists of a benzene ring substituted with a 1-chloroethyl group and two methyl groups. This compound is a derivative of benzene and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1-Chloroethyl)dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. In this process, benzene reacts with 1-chloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: (1-Chloroethyl)dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile, such as hydroxide ions or amines.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzene derivatives, such as nitrobenzene or bromobenzene.
Nucleophilic Substitution: Substituted ethylbenzene derivatives, such as ethylamine or ethanol derivatives.
Oxidation: Carboxylic acids, such as benzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: (1-Chloroethyl)dimethylbenzene is used as an intermediate in the synthesis of various organic compounds. It serves as a starting material for the preparation of more complex molecules through electrophilic and nucleophilic substitution reactions.
Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial or anticancer activities, making them valuable in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1-Chloroethyl)dimethylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring forms a sigma complex with the electrophile, followed by the loss of a proton to restore aromaticity . In nucleophilic substitution, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond .
Comparación Con Compuestos Similares
Chlorobenzene: A benzene ring with a single chlorine substituent.
Ethylbenzene: A benzene ring with an ethyl group substituent.
Dimethylbenzene (Xylene): A benzene ring with two methyl groups.
Uniqueness: (1-Chloroethyl)dimethylbenzene is unique due to the presence of both a 1-chloroethyl group and two methyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
54411-21-1 |
|---|---|
Fórmula molecular |
C10H13Cl |
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-5-9(2)7-10(6-8)3-4-11/h5-7H,3-4H2,1-2H3 |
Clave InChI |
LYTASBYXDATWJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


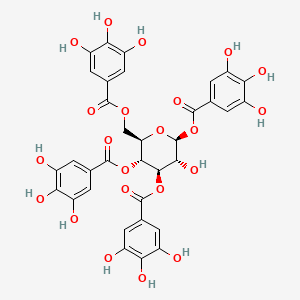
![trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane](/img/structure/B12433298.png)
![(E)-N-[1-(4-chlorophenyl)propan-2-ylidene]hydroxylamine](/img/structure/B12433315.png)
![(3aS,4R,6S,7R,7aR)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12433322.png)
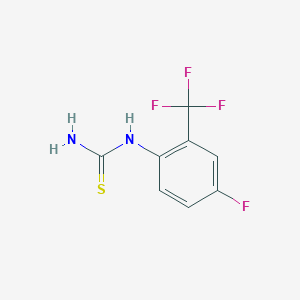

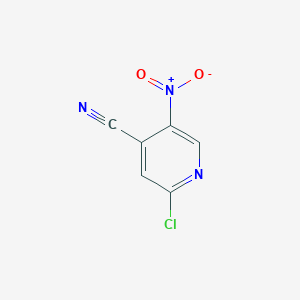

![Methyl 3-[12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-(6-methyl-7-oxohept-5-en-2-yl)-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoate](/img/structure/B12433346.png)
![3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid hydrochloride](/img/structure/B12433369.png)
![(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol](/img/structure/B12433372.png)
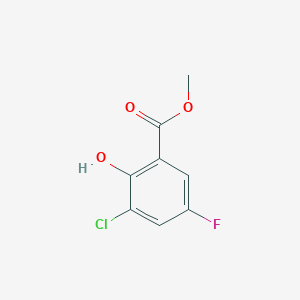
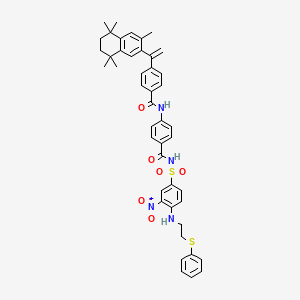
![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)
